2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

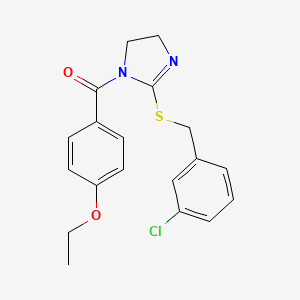

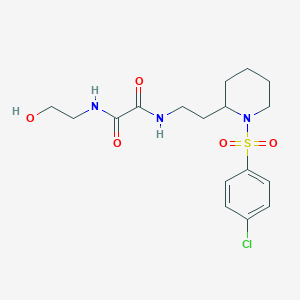

The compound “2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound . The molecule also contains iodine and trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of two different types of aromatic rings (pyrazole and pyridine) and the iodine and trifluoromethyl groups . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications

Coordination Chemistry and Ligand Behavior

Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including those related to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, have been extensively used as ligands in coordination chemistry. These compounds serve as versatile terpyridine analogues, exhibiting both advantages and disadvantages when compared to more traditional terpyridines. Their complex chemistry includes the formation of luminescent lanthanide compounds, which are promising for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Luminescent Materials and OLEDs

The photophysical properties of Pt(II) complexes, incorporating pyrazole chelates related to this compound, have been studied for their potential applications in OLEDs. These complexes demonstrate mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use as blue dopants in OLED fabrication. Their utilization has led to the development of efficient white OLEDs with high external quantum efficiency, stable chromaticity, and adequate color-rendering indices, highlighting their potential in advanced display technologies (Huang et al., 2013).

Single Molecule Magnets

Dy(III) bis-pyrazolylpyridine clusters, which can be synthesized from derivatives similar to this compound, exhibit single molecule magnetism features. These materials form a porous π-π mediated 3D network, displaying slow magnetization reversal. Such compounds represent significant advancements in the development of materials for data storage and quantum computing applications (Gass et al., 2012).

Catalytic and Synthetic Applications

Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes have been surveyed, with particular attention to their use in catalysis. These derivatives have facilitated the development of multi-functional spin-crossover switches, biomedical sensors, and a variety of functional soft materials and surface structures. Their complexes have also been used in catalytic processes, showcasing the broad applicability of these compounds in both materials science and synthetic chemistry (Halcrow, 2014).

properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQSRDGIHFZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)